molecular formula C8H16ClN B594168 Spiro[2.5]octan-6-amine hydrochloride CAS No. 1256256-54-8

Spiro[2.5]octan-6-amine hydrochloride

Cat. No.: B594168
CAS No.: 1256256-54-8
M. Wt: 161.673
InChI Key: CXEHVYGSYCWAQW-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-amine hydrochloride (CAS: 1256256-54-8) is a bicyclic amine hydrochloride with a unique spirocyclic architecture. Its molecular formula is C₈H₁₆ClN, and it has a molar mass of 161.67 g/mol . The compound features a six-membered amine ring fused to a two-membered cyclopropane-like ring via a shared spiro carbon atom (Figure 1). This structural motif confers rigidity and stereochemical constraints, making it valuable in medicinal chemistry for modulating receptor binding and pharmacokinetic properties .

The compound is commercially available in high purity (≥98%) from suppliers such as BLD Pharm Ltd. and Shanghai Macklin Biochemical Co., Ltd., with standard quantities ranging from 100 mg to 5 g .

Properties

IUPAC Name

spiro[2.5]octan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-1-3-8(4-2-7)5-6-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEHVYGSYCWAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256256-54-8
Record name spiro[2.5]octan-6-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-6-amine hydrochloride typically involves the reaction of spiro[2.5]octan-6-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts like 1-methylimidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Spiro[2.5]octan-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, aiding in the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of Spiro[2.5]octan-6-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with Spiro[2.5]octan-6-amine hydrochloride:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1256256-54-8 C₈H₁₆ClN 161.67 Spiro[2.5] framework, no heteroatoms
1,1-Difluorothis compound 1955530-17-2 C₈H₁₄ClF₂N 197.65 Two fluorine atoms at C1 position
6-Oxaspiro[2.5]octan-1-amine hydrochloride N/A C₇H₁₃ClNO 177.64 Oxygen atom in the spiro ring
Spiro[3.4]octan-6-amine hydrochloride N/A C₈H₁₅ClN 160.67 Spiro[3.4] framework (larger fused ring)

Comparative Analysis

1,1-Difluorothis compound
  • Structural Differentiation: The addition of two fluorine atoms at the C1 position increases molecular weight (197.65 vs.
  • Applications : Fluorinated spiro compounds are often explored in CNS drug discovery due to improved blood-brain barrier penetration .
  • Market Data: Priced at ~¥1,700/g (1g scale, 95% purity) from Shanghai Yuanye Bio-Technology .
6-Oxaspiro[2.5]octan-1-amine Hydrochloride
  • Structural Differentiation : Incorporation of an oxygen atom replaces a methylene group, reducing molecular weight (177.64 vs. 161.67 g/mol) and increasing polarity. This may improve aqueous solubility but reduce membrane permeability .
  • Synthetic Utility : Oxygen-containing spirocycles are intermediates in synthesizing heterocyclic scaffolds for antibiotics .
Spiro[3.4]octan-6-amine Hydrochloride
  • Structural Differentiation : The spiro[3.4] framework introduces a larger fused ring system, altering conformational flexibility and steric hindrance. This could impact binding affinity in receptor-ligand interactions .
  • Commercial Availability : Priced at €701/50mg (CymitQuimica), reflecting higher synthetic complexity compared to spiro[2.5] analogs .

Research Findings and Implications

  • Fluorinated Analog : The 1,1-difluoro derivative shows promise in fluorinated drug candidates, leveraging fluorine’s bioisosteric effects .
  • 6-Oxa Derivative: Limited commercial availability suggests niche applications, possibly in peptidomimetics or glycosidase inhibitors .

Biological Activity

Spiro[2.5]octan-6-amine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

This compound features a spirocyclic structure that contributes to its stability and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its functionalization in synthetic applications.

Table 1: Chemical Reactions of this compound

Reaction Type Description Common Reagents
OxidationFormation of corresponding oxidesPotassium permanganate, hydrogen peroxide
ReductionProduction of amines or other reduced formsLithium aluminum hydride, sodium borohydride
SubstitutionFormation of new compounds via amine groupAlkyl halides, acyl chlorides

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to diverse biological effects.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural conformation facilitates binding to receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
  • Anticancer Potential : The compound is being explored for its anticancer properties, particularly in inhibiting tumor growth through modulation of specific pathways involved in cell proliferation and survival.
  • Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of spirocyclic compounds, suggesting a role in mitigating oxidative stress within biological systems .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
    Compound Cell Line IC50 (µM)
    Compound AOVCAR8 (ovarian)24.9
    Compound BMCF7 (breast)32.4
  • Enzyme Inhibition Studies : Another research project evaluated the inhibitory effects of this compound on PARP-1 (Poly ADP-ribose polymerase), an enzyme involved in DNA repair mechanisms. The findings suggested that specific derivatives showed enhanced binding affinity and inhibitory potency compared to standard inhibitors .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that certain spirocyclic compounds derived from this compound exhibited significant radical scavenging activity against DPPH and ABTS radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

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